molecular formula C8H4BrF3O B1284209 3-Bromo-5-(trifluoromethyl)benzaldehyde CAS No. 477535-41-4

3-Bromo-5-(trifluoromethyl)benzaldehyde

Cat. No.: B1284209
CAS No.: 477535-41-4
M. Wt: 253.02 g/mol
InChI Key: PCRLZGCXLNNMFL-UHFFFAOYSA-N
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Description

3-Bromo-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H4BrF3O and a molecular weight of 253.02 g/mol . It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzaldehyde ring. This compound is commonly used in various chemical syntheses and research applications due to its unique chemical properties.

Scientific Research Applications

3-Bromo-5-(trifluoromethyl)benzaldehyde is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of “3-Bromo-5-(trifluoromethyl)benzaldehyde” is not specified in the available resources. The mechanism of action would depend on the specific context in which the compound is used, such as the type of reaction it is involved in or the biological system it interacts with .

Safety and Hazards

“3-Bromo-5-(trifluoromethyl)benzaldehyde” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-5-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the bromination of 5-(trifluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the temperature is carefully regulated to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for efficiency and yield, utilizing advanced equipment and reaction conditions to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)benzoic acid
  • 3-Bromo-5-(trifluoromethyl)benzyl alcohol
  • 3,5-Bis(trifluoromethyl)benzaldehyde

Uniqueness

3-Bromo-5-(trifluoromethyl)benzaldehyde is unique due to the combination of the bromine atom and the trifluoromethyl group on the benzaldehyde ring. This combination imparts distinct reactivity and chemical properties, making it valuable in various synthetic applications .

Properties

IUPAC Name

3-bromo-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRLZGCXLNNMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583029
Record name 3-Bromo-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477535-41-4
Record name 3-Bromo-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-5-(trifluoromethyl)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of [3-bromo-5-(trifluoromethyl)phenyl]methanol (409 mg, 1.61 mmol) in CH2Cl2 (25 mL) was cooled to 0° C. and then Dess-Martin periodinane (1.02 g, 2.41 mmol) was added. The reaction was stirred at 0° C. for 30 minutes and then warmed to room temperature. After stirring at room temperature for thirty minutes, the reaction was poured into 1N NaOH (25 mL). The mixture was extracted with EtOAc (100 mL), and the organic extracts were washed with 1N NaOH (25 mL), then brine (25 mL), dried over Na2SO4, filtered, and concentrated. Purification by flash chromatography with 25% EtOAc/hexanes afforded 3-bromo-5-(trifluoromethyl)benzaldehyde. Rf=0.60 (25% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) δ 10.02 (s, 1H), 8.20 (s, 1H), 8.07 (s, 1H), 8.02 (s, 1H).
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Synthesis routes and methods II

Procedure details

To a stirred solution of n-butyl lithium (2.5 M in hexanes, 0.8 eq.) in toluene (0.2 M) at −15° C. was added dropwise n-butyl magnesium chloride (2.0 M in THF, 0.4 eq.). After 20 min, a solution of 1,3-dibromo-5-(trifluoromethyl)benzene (1 eq.) in toluene was added over 10 min. The reaction mixture thus obtained was stirred at −15° C. for 2 h before DMF (3 eq.) was added. The reaction was allowed to warm to 0° C. After 45 min, saturated aqueous ammonium chloride was added. The reaction mixture was extracted with ethyl acetate. The combined organic extracts were then washed with brine, dried over Na2SO4, filtered and the filtrate concentrated in vacuo. Purification of the crude product by way of flash chromatography (SiO2, Hex→1:1 (v/v) Hex:EtOAc) afforded the title compound.
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Synthesis routes and methods III

Procedure details

The title compound was prepared from (3-bromo-5-(trifluoromethyl)phenyl)methanol (Reference Example 38) by a procedure similar to the one described for 3-chloro-5-(trifluoromethyl)benzaldehyde (Reference Example 31) to provide 3-bromo-5-(trifluoromethyl)benzaldehyde (22.03 g, 85%) as a pale yellow oil.
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Synthesis routes and methods IV

Procedure details

To 3-(trifluoromethyl)benzaldehyde (5 gm, 28.72 mmol) in sulfuric acid (13.5 ml) at 60° C., N-bromosuccinimide (6.13 g, 34.45 mmol) was added in 3 portions. After 2 h, the reaction mixture was cooled, diluted with cold water and filtered. Filter cake was washed with hexane. Volatiles were removed under reduced pressure and the crude residue of 3-bromo-5-(trifluoromethyl)benzaldehyde was carried to the next step without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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